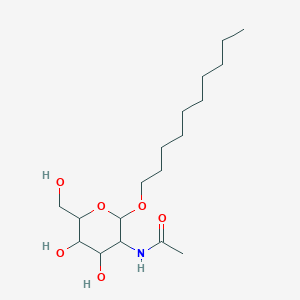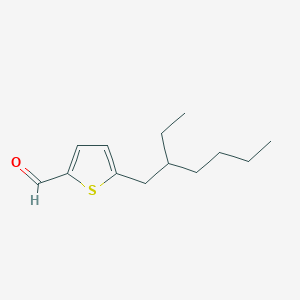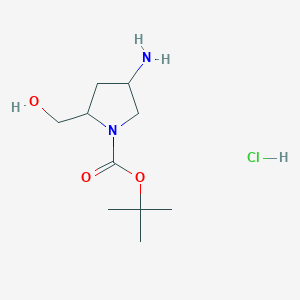
Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C18H35NO6. It is known for its amphiphilic properties, which make it useful in various scientific and industrial applications. This compound is a derivative of glucose, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with a decyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with decanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction proceeds through the formation of a glycosidic bond between the glucose derivative and the decanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of enzymatic methods to achieve higher specificity and yield. Enzymes such as glycosyltransferases can be employed to catalyze the glycosylation reaction, ensuring the selective formation of the desired product. The reaction conditions are optimized to maximize the efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of ether or thioether derivatives.
Scientific Research Applications
Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the study of carbohydrate-protein interactions and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic substances. The compound can also interact with biological membranes, altering their permeability and facilitating the transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with a benzyl group instead of a decyl group.
2-deoxy-2-acetamido-beta-D-galactose-4-sulfate: Similar acetamido group but with a sulfate group and different sugar moiety.
2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: Similar structure but with an amino group instead of a decyl group.
Uniqueness
Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its long hydrophobic decyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and in applications requiring the stabilization of hydrophobic compounds in aqueous environments.
Properties
IUPAC Name |
N-[2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBILVFMHQNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)





![[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12094418.png)


![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)

